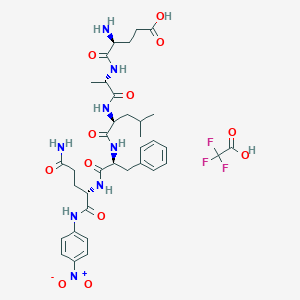

h-Glu-ala-leu-phe-gln-pna

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

h-Glu-ala-leu-phe-gln-pna is a synthetic peptide substrate that represents the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This compound is hydrolyzed by the human rhinovirus-14 3C protease, making it an attractive target for antiviral drug development .

Applications De Recherche Scientifique

h-Glu-ala-leu-phe-gln-pna is widely used in scientific research, particularly in the study of protease activity and antiviral drug development. Its applications include:

Protease Activity Assays: Used as a substrate to measure the activity of human rhinovirus-14 3C protease.

Antiviral Drug Development: Serves as a model substrate for screening potential inhibitors of the human rhinovirus-14 3C protease

Biochemical Studies: Utilized in studies to understand the mechanism of protease action and substrate specificity.

Mécanisme D'action

Target of Action

The primary target of the compound H-Glu-Ala-Leu-Phe-Gln-pNA is the 3C protease of the Human Rhinovirus-14 (HRV-14) . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral drug development .

Mode of Action

This compound acts as a substrate for the HRV-14 3C protease . It represents the 2C/3A cleavage site of the HRV-14 polyprotein . The 3C protease hydrolyzes this substrate, which is a necessary step in the viral replication process .

Biochemical Pathways

The compound is involved in the viral replication pathway of HRV-14 . By acting as a substrate for the 3C protease, it participates in the cleavage of the viral polyprotein, a critical step in the assembly of new virus particles .

Result of Action

The hydrolysis of this compound by the HRV-14 3C protease represents a key step in the viral replication process . This action facilitates the assembly of new virus particles, thereby promoting the spread of the virus .

Analyse Biochimique

Biochemical Properties

h-Glu-ala-leu-phe-gln-pna plays a significant role in biochemical reactions, particularly in the life cycle of HRV-14. It interacts with the 3C protease of HRV-14, an enzyme crucial for the replication of the virus . The nature of this interaction involves the hydrolysis of this compound by the 3C protease .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the replication of HRV-14. By serving as a substrate for the 3C protease, it influences the function of cells infected by the virus. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism associated with viral replication .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with the 3C protease of HRV-14. The enzyme hydrolyzes this compound, a process that is essential for the maturation of viral proteins and the subsequent replication of the virus .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the life cycle of HRV-14. As the virus replicates, the demand for this compound increases, influencing its stability and degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would be related to the progression of the viral infection .

Metabolic Pathways

This compound is involved in the metabolic pathways of HRV-14, specifically in the process of viral protein maturation. It interacts with the 3C protease, an enzyme that plays a crucial role in these pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of h-Glu-ala-leu-phe-gln-pna involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid, glutamic acid (Glu), is attached to a solid resin.

Sequential addition of amino acids: The subsequent amino acids (alanine, leucine, phenylalanine, and glutamine) are added sequentially using coupling reagents like HBTU or DIC.

Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

h-Glu-ala-leu-phe-gln-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The human rhinovirus-14 3C protease specifically cleaves this peptide at the 2C/3A site .

Common Reagents and Conditions

Protease: Human rhinovirus-14 3C protease

Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT

Temperature: 0°C for optimal enzyme activity

Major Products

The hydrolysis of this compound by the human rhinovirus-14 3C protease results in the cleavage of the peptide bond between glutamine and p-nitroaniline (pNA), releasing pNA as a major product .

Comparaison Avec Des Composés Similaires

Similar Compounds

h-Glu-ala-leu-phe-gln-pna trifluoroacetate: A similar compound with a trifluoroacetate salt form.

Glu-ala-leu-phe-gln-pna: Another variant used as a substrate for different proteases.

Uniqueness

This compound is unique due to its specific sequence that mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This specificity makes it an ideal substrate for studying the human rhinovirus-14 3C protease and developing antiviral drugs targeting this enzyme .

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOOAVQMUHPGON-FEDHPFBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47F3N8O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.